Diethyl 2,2'-oxydiacetate
CAS No.: 6634-17-9
Cat. No.: VC7991883
Molecular Formula: C8H14O5
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6634-17-9 |
|---|---|
| Molecular Formula | C8H14O5 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | ethyl 2-(2-ethoxy-2-oxoethoxy)acetate |
| Standard InChI | InChI=1S/C8H14O5/c1-3-12-7(9)5-11-6-8(10)13-4-2/h3-6H2,1-2H3 |
| Standard InChI Key | HXRSYRRQEGJNQW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COCC(=O)OCC |
| Canonical SMILES | CCOC(=O)COCC(=O)OCC |
Introduction
Structural and Physicochemical Properties
Diethyl 2,2'-oxydiacetate features a symmetrical structure with two ethoxycarbonyl groups (-COOCH₂CH₃) bridged by an oxygen atom. The IUPAC name, ethyl 2-(2-ethoxy-2-oxoethoxy)acetate, reflects its esterified carboxylate groups and ether linkage . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₅ |
| Molecular Weight | 190.19 g/mol |
| SMILES | CCOC(=O)COCC(=O)OCC |
| InChIKey | HXRSYRRQEGJNQW-UHFFFAOYSA-N |
| Predicted Collision Cross Section (Ų) | 140.6–149.0 (varies by adduct) |
The compound’s bifunctional nature enables participation in diverse reactions, including ester hydrolysis, nucleophilic substitutions, and cyclizations. Its ether linkage enhances conformational flexibility, allowing it to act as a spacer in molecular architectures.
Synthesis and Industrial Production
The primary synthesis route involves the reaction of diethylene glycol with acetic anhydride under controlled conditions. This esterification process yields diethyl 2,2'-oxydiacetate alongside acetic acid as a byproduct:
Alternative methods may utilize transesterification or acid-catalyzed condensation, though industrial-scale production predominantly relies on the anhydride route due to its efficiency and scalability.
Applications in Organic Synthesis
Condensation Reactions and Isomer Formation
Diethyl 2,2'-oxydiacetate reacts with aromatic ketones (e.g., 4-chloroacetophenone) to form Z- and E-isomers of 5-alkyl-4-ethoxycarbonyl-5-(4'-chlorophenyl)-3-oxa-4-pentenoic acids . In a landmark study, Z-hemiesters predominated (40–42% yield) due to steric factors favoring transoid orientations of substituents during cyclization . Key findings include:
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Steric Control: The p-chlorophenyl group’s bulk promotes diequatorial positioning in intermediate lactonic structures, favoring Z-configuration .
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Spectroscopic Validation: IR spectra of Z-isomers show distinct carbonyl stretches at 1712 cm⁻¹ (α,β-unsaturated ester) and 1686 cm⁻¹ (non-conjugated carboxyl) .
Anhydride and Hydrazide Derivatives
Cyclization of diacids derived from diethyl 2,2'-oxydiacetate yields cyclic anhydrides, which further react with hydrazine or phenylhydrazine to form hydrazide derivatives . For example:
These derivatives exhibit applications in heterocyclic chemistry, such as synthesizing oxazine frameworks with antimicrobial potential .
Catalytic Applications in Metal Complexes
Recent advances highlight diethyl 2,2'-oxydiacetate as a precursor for diglycolic acid ligands in nickel(II) complexes. In a 2025 study, [Ni(ODA)(H₂O)₃]·1.5 H₂O (ODA = oxydiacetate) demonstrated superior catalytic activity in cross-coupling reactions compared to thiodiacetic acid (TDA) analogues . Key results include:
| Ligand | Donor Atom | Catalytic Activity (%) |
|---|---|---|
| ODA (Oxydiacetate) | Oxygen | 92.3 |
| TDA (Thiodiacetate) | Sulfur | 68.7 |
The oxygen donor’s lower electronegativity enhances complex stability and electron-donating capacity, optimizing catalytic performance .
Spectroscopic and Mechanistic Insights
Nuclear Magnetic Resonance (NMR)
¹H-NMR spectra of diethyl 2,2'-oxydiacetate derivatives reveal characteristic signals:
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δ 1.1–1.4 ppm: Ethyl group protons (-CH₂CH₃).
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δ 3.7–4.0 ppm: Methylene protons adjacent to ether oxygen (-OCH₂COO) .
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δ 7.3–7.6 ppm: Aromatic protons in aryl-substituted derivatives .
Infrared (IR) Spectroscopy
IR analysis confirms ester carbonyl stretches at 1710–1730 cm⁻¹ and ether C-O-C vibrations at 1100–1250 cm⁻¹, consistent with the compound’s bifunctional design .
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